[4-(Oxolan-3-yloxy)phenyl]methanol
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Overview
Description
“[4-(Oxolan-3-yloxy)phenyl]methanol” is a chemical compound with the CAS Number: 1339476-49-1 . It has a molecular weight of 194.23 and its molecular formula is C11H14O3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . Other physical and chemical properties such as its melting point, boiling point, and density are not available in the resources I have.Scientific Research Applications
Bidentate Chelation-Controlled Asymmetric Synthesis
"[4-(Oxolan-3-yloxy)phenyl]methanol" derivatives have been evaluated as chiral auxiliaries for the asymmetric synthesis of α-hydroxy esters, showcasing their utility in bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Catalytic Synthesis and Oxidative Processes
The compound has found application in catalytic synthesis, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method is noted for its good yields, high selectivity, and low catalyst loading (Reddy et al., 2012).
Methanol Utilization in Organic Synthesis
Methanol, as a common and renewable chemical feedstock, has seen extensive use in fine chemical synthesis. Its role as a one-carbon building block in coupling reactions, including C–C coupling with allenes, highlights its potential in creating higher alcohols and incorporating all-carbon quaternary centers without stoichiometric by-products (Moran, Preetz, Mesch, & Krische, 2011).
Advanced Synthesis of Oxazoline and Tetrahydrofuran Derivatives
Compounds related to "this compound" have been synthesized and characterized, contributing to the knowledge of oxazoline and tetrahydrofuran derivatives. These studies offer insights into their structural properties and potential applications in organic synthesis and medicinal chemistry (Gzella & Rozwadowska, 2000).
Methanol as a Clean and Efficient H-Transfer Reactant
The exploration of methanol as an H-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones has opened new avenues for carbonyl reduction. This application underscores methanol's role in producing gaseous components as the only co-products, facilitating the separation process and showcasing its efficiency and environmental friendliness (Pasini et al., 2014).
Safety and Hazards
The safety information available indicates that “[4-(Oxolan-3-yloxy)phenyl]methanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
[4-(oxolan-3-yloxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBBAQNFZWTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339476-49-1 |
Source
|
Record name | [4-(oxolan-3-yloxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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